4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine

説明

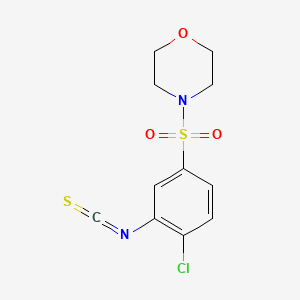

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O3S2 and a molecular weight of 318.8 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and an isothiocyanate group attached to a chlorinated benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

特性

IUPAC Name |

4-(4-chloro-3-isothiocyanatophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S2/c12-10-2-1-9(7-11(10)13-8-18)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHQOLROQSEBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production .

化学反応の分析

Structural Features and Functional Group Reactivity

-

Isothiocyanate Group (–N=C=S):

This group is reactive toward nucleophiles (e.g., amines, alcohols) to form thioureas or thioesters. For example, in studies of isoxazol-5-ones (search result ), isothiocyanates underwent Michael additions with sulfonyl chlorides to form stable adducts. -

Sulfonylmorpholine Group:

The sulfonamide linkage is typically resistant to hydrolysis but may participate in hydrogen bonding or act as a leaving group under strong acidic/basic conditions. -

Chlorinated Aromatic Ring:

The chloro substituent at the 4-position can undergo electrophilic substitution (e.g., Suzuki coupling) or nucleophilic aromatic substitution under catalytic conditions.

Hypothetical Reaction Pathways

While no direct studies exist for this compound, analogous reactions from the search results suggest potential pathways:

Nucleophilic Addition to the Isothiocyanate Group

Reaction with amines (e.g., morpholine, aniline) could yield thiourea derivatives, as seen in the synthesis of podophyllotoxin–thiourea analogs (search result ).

Example:

Cycloaddition Reactions

The isothiocyanate group may participate in [3+2] cycloadditions with nitriles or alkynes to form thiazole or thiadiazole rings, similar to reactions of 3-formylcoumarins (search result ).

Sulfonamide Functionalization

The sulfonyl group could undergo alkylation or arylation under Mitsunobu conditions or via transition metal catalysis (search result ).

Challenges and Research Gaps

-

No experimental data on hydrolysis, oxidation, or stability under varying pH/temperature conditions.

-

Limited information on biological activity or synthetic applications.

Recommendations for Further Study

-

Synthetic Exploration:

Investigate reactions with amines, thiols, or azides to exploit the isothiocyanate’s reactivity. -

Catalytic Cross-Coupling:

Leverage the chloro substituent for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). -

Green Chemistry Approaches:

Use microwave irradiation or organocatalysts to optimize reaction efficiency (search result ).

科学的研究の応用

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of thiourea derivatives. Its isothiocyanate group is highly reactive, allowing it to interact with various nucleophiles.

Biological Research

In proteomics, 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is utilized for labeling and modifying proteins. This application is crucial for studying protein interactions and functions.

Anticancer Research

Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives can induce apoptosis in breast cancer cells, highlighting their potential as anticancer agents .

Case Study 1: Anticancer Activity

A study investigated the efficacy of the compound against several human cancer cell lines, including colon and breast cancer cells. The results demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction being confirmed through various assays .

Case Study 2: Protein Labeling

In proteomics research, the compound was employed to label specific proteins within cellular environments. This labeling facilitated the tracking of protein interactions and modifications, providing insights into cellular processes .

作用機序

The mechanism of action of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

類似化合物との比較

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine can be compared with similar compounds such as:

4-(4-Chloro-3-nitrobenzenesulfonyl)morpholine: Lacks the isothiocyanate group, making it less reactive in certain applications.

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and applications.

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)aniline: Contains an aniline group, which can lead to different chemical properties and applications.

These comparisons highlight the unique features of this compound, particularly its combination of a morpholine ring, sulfonyl group, and isothiocyanate group, which contribute to its versatility in various scientific research applications.

生物活性

4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chloro and isothiocyanato group, which contributes to its reactivity and biological activity. Its molecular formula is C₁₁H₁₃ClN₂O₂S, and it has a molecular weight of approximately 284.75 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Activity: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Enzyme Inhibition: It has been observed to inhibit specific enzymes that are crucial in various biological pathways.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as proteins and enzymes. The isothiocyanate moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Key Mechanisms:

- Covalent Modification: The isothiocyanate group can react with thiol groups in proteins, altering their function.

- Cell Cycle Arrest: Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Apoptosis Induction: It activates apoptotic pathways through the upregulation of pro-apoptotic factors.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy:

- A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Studies:

- In vitro assays revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

-

Enzyme Inhibition:

- Research indicated that the compound effectively inhibited the activity of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis, with an IC50 value of approximately 15 µM.

Data Summary Table

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacteria (e.g., S. aureus) | MIC: 10-50 µg/mL | |

| Anticancer | MCF-7, A549 cells | Induces apoptosis | |

| Enzyme Inhibition | Carbonic Anhydrase | IC50: 15 µM |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine, and how can reaction conditions be optimized?

- Methodology : Begin with sulfonylation of 4-chlorobenzenesulfonyl chloride with morpholine under basic conditions (e.g., NaOH). Introduce the isothiocyanate group via nucleophilic substitution using thiophosgene or potassium thiocyanate. Optimize solvent polarity (e.g., THF or DCM) and temperature (0–25°C) to minimize side reactions. Monitor purity via HPLC and confirm structural integrity using / NMR and FTIR. For analogs, yields >80% are achievable under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do pressure-induced phase changes impact spectral interpretation?

- Methodology : Use Raman and IR spectroscopy to identify vibrational modes (e.g., C-H stretching in morpholine/benzene rings at 2980–3145 cm, S=O stretching near 1175 cm). High-pressure studies (0–3.5 GPa) reveal peak splitting/merging (e.g., 1175 cm splitting into 1170/1177 cm at 1.7 GPa) due to conformational changes. Cross-validate with ambient-pressure NMR ( chemical shifts: δ 3.12–3.16 ppm for morpholine protons) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) due to irritant properties (analogous to R36/37/38 hazard codes). Store in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of the isothiocyanate group. Monitor stability via periodic FTIR to detect degradation (e.g., loss of N=C=S peak at ~2050 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data under varying experimental pressures?

- Methodology : When Raman/IR data show anomalies (e.g., overlapping peaks at 1103/1127 cm under pressure), employ complementary techniques:

- X-ray diffraction (XRD) : Identify structural phase transitions (e.g., conformational changes in morpholine rings).

- Dielectric spectroscopy : Correlate molecular dipole changes with pressure-induced rearrangements.

- Ab-initio calculations : Assign disputed vibrational modes using DFT (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What computational approaches validate the electronic structure and reactivity of the isothiocyanate group?

- Methodology : Perform density functional theory (DFT) to model electrophilicity of the N=C=S group. Electron-withdrawing substituents (Cl, sulfonyl) enhance reactivity, as shown by reduced HOMO-LUMO gaps (~3.2 eV). Validate with kinetic studies (e.g., reaction with amines) and compare with analogs like 4-(4-nitrophenyl)morpholine .

Q. How does the crystalline packing of this compound influence its stability under high-pressure conditions?

- Methodology : Analyze intermolecular interactions (e.g., C-H···O hydrogen bonds) via Hirshfeld surface analysis. High-pressure XRD reveals compression of van der Waals gaps (evidenced by d-spacing reduction >10% at 2.5 GPa). Compare with Raman data showing discontinuities in slopes at 0.7, 1.7, and 2.5 GPa, indicative of phase transitions .

Q. What purification strategies ensure high-purity yields for complex reaction mixtures involving this compound?

- Methodology : Use silica gel chromatography (hexane:EtOAc gradient) to separate sulfonamide byproducts. Recrystallize from ethanol/water (4:1 v/v) to isolate crystalline product. Confirm purity via NMR (if fluorinated analogs are present) and high-resolution mass spectrometry (HRMS; error <2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。